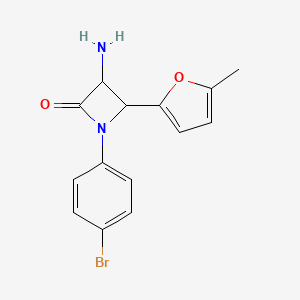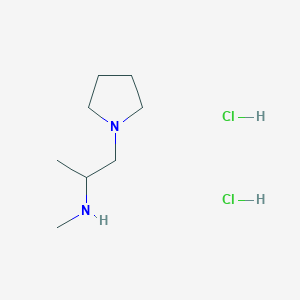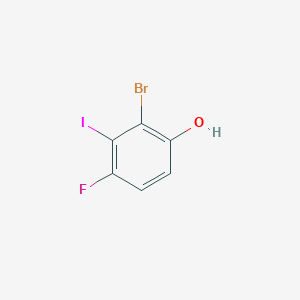
2-Bromo-4-fluoro-3-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-fluoro-3-iodophenol is an aromatic compound characterized by the presence of bromine, fluorine, and iodine substituents on a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-3-iodophenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the halogenation of phenol derivatives. For instance, a phenol derivative can undergo bromination, followed by fluorination and iodination under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluoro-3-iodophenol can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The presence of electron-withdrawing halogens makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The phenolic group can participate in oxidation and reduction reactions, forming quinones or hydroquinones.
Coupling Reactions: The halogen substituents allow for cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles like alkoxides or amines under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products:
Substitution Reactions: Formation of substituted phenols or ethers.
Oxidation Products: Quinones or hydroquinones.
Coupling Products: Biaryl compounds or other complex aromatic systems.
Scientific Research Applications
2-Bromo-4-fluoro-3-iodophenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds and probes for biological studies.
Medicine: Exploration as a precursor for pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-3-iodophenol depends on its application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogens, which activate the aromatic ring towards nucleophilic attack. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, halogen bonding, or hydrophobic interactions .
Comparison with Similar Compounds
- 2-Bromo-4-chlorophenol
- 2-Fluoro-4-iodophenol
- 2-Bromo-4-iodophenol
Comparison: 2-Bromo-4-fluoro-3-iodophenol is unique due to the combination of bromine, fluorine, and iodine substituents, which impart distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications compared to compounds with fewer or different halogen substituents .
Properties
Molecular Formula |
C6H3BrFIO |
|---|---|
Molecular Weight |
316.89 g/mol |
IUPAC Name |
2-bromo-4-fluoro-3-iodophenol |
InChI |
InChI=1S/C6H3BrFIO/c7-5-4(10)2-1-3(8)6(5)9/h1-2,10H |
InChI Key |
KNORVNIAUSAEAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)Br)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


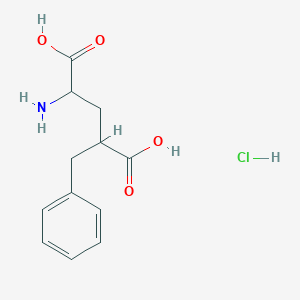
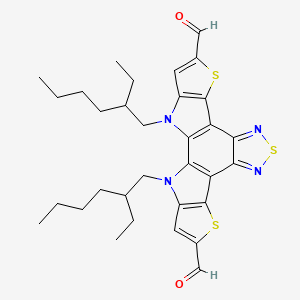

![3-[4-[1-(2,3-dihydroxypropanoyl)-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-4-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14780675.png)
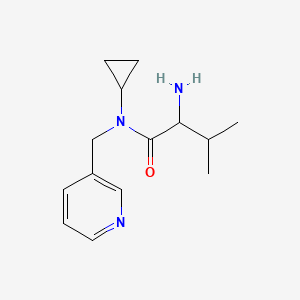
![6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione;dihydrate](/img/structure/B14780682.png)




